molecular formula C22H25N3O4 B11290782 7-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-4-methyl-2H-chromen-2-one

7-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-4-methyl-2H-chromen-2-one

Cat. No.: B11290782
M. Wt: 395.5 g/mol
InChI Key: DAFGLDFFORJFSI-UHFFFAOYSA-N
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Description

7-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-4-methyl-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a chromen-2-one core, a piperazine ring, and a pyridine moiety, contributes to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 7-hydroxy-4-methylchromen-2-one with 3-chloropropanol in the presence of a base such as potassium carbonate. This is followed by the reaction with 4-(pyridin-2-yl)piperazine under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression by binding to their active sites. The piperazine and pyridine moieties contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-methylchromen-2-one: A precursor in the synthesis of the target compound.

    4-(pyridin-2-yl)piperazine: A key intermediate used in the synthesis.

    Coumarin derivatives: Structurally related compounds with similar biological activities.

Uniqueness

The uniqueness of 7-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-4-methyl-2H-chromen-2-one lies in its combination of a chromen-2-one core, a piperazine ring, and a pyridine moiety. This unique structure imparts distinctive chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

7-[2-hydroxy-3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]-4-methylchromen-2-one

InChI

InChI=1S/C22H25N3O4/c1-16-12-22(27)29-20-13-18(5-6-19(16)20)28-15-17(26)14-24-8-10-25(11-9-24)21-4-2-3-7-23-21/h2-7,12-13,17,26H,8-11,14-15H2,1H3

InChI Key

DAFGLDFFORJFSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(CN3CCN(CC3)C4=CC=CC=N4)O

Origin of Product

United States

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